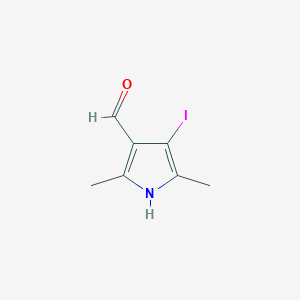
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide, also known as GM-3, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. GM-3 is a derivative of the natural product, honokiol, which is found in the bark of the Magnolia tree.
Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives are a significant class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anti-inflammatory , anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help in preventing the corrosion of metals, thus increasing their lifespan and durability .
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Antimicrobial Properties
Thiophene derivatives show antimicrobial properties . They can be used to fight against various bacterial and fungal infections .
Analgesic and Anti-inflammatory Properties
Thiophene derivatives have been reported to possess analgesic and anti-inflammatory properties . They can be used in the treatment of pain and inflammation .
Antihypertensive Properties
Thiophene derivatives also exhibit antihypertensive properties . They can be used in the management of high blood pressure .
Antitumor Activity
Thiophene derivatives have been found to show antitumor activity . They can be used in the treatment of various types of cancer .
Mechanism of Action
Target of Action
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is a thiophene-based analog . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
It is known that thiophene derivatives can have various effects at the molecular and cellular level due to their diverse pharmacological properties .
properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-11-15(18,13-5-3-2-4-6-13)10-16-14(17)12-7-8-20-9-12/h2-9,18H,10-11H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBJBVKDXUDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CSC=C1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


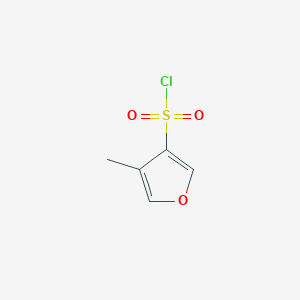
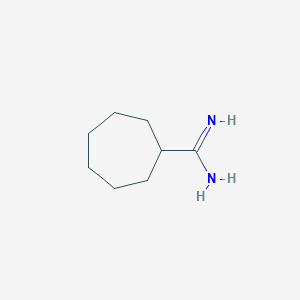
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2391917.png)

![2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2391921.png)
![4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2391922.png)
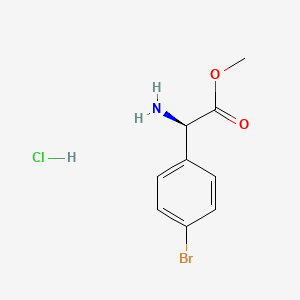
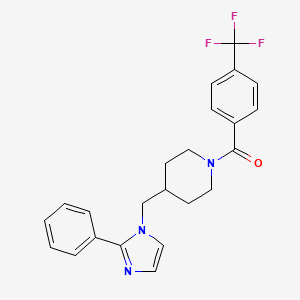

![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-[4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2391930.png)
![N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391931.png)

